molecular formula C16H20ClN3O3S2 B12200198 N'-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide

N'-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide

Cat. No.: B12200198
M. Wt: 401.9 g/mol
InChI Key: UGOJTAGAISEZHM-UHFFFAOYSA-N
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Description

N'-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide is a synthetic compound featuring a piperidine core substituted with a 4-chlorophenyl sulfonyl group at position 1 and a but-3-enethioyl-modified carbohydrazide moiety at position 2.

Properties

Molecular Formula

C16H20ClN3O3S2

Molecular Weight

401.9 g/mol

IUPAC Name

N'-but-3-enethioyl-1-(4-chlorophenyl)sulfonylpiperidine-3-carbohydrazide

InChI

InChI=1S/C16H20ClN3O3S2/c1-2-4-15(24)18-19-16(21)12-5-3-10-20(11-12)25(22,23)14-8-6-13(17)7-9-14/h2,6-9,12H,1,3-5,10-11H2,(H,18,24)(H,19,21)

InChI Key

UGOJTAGAISEZHM-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=S)NNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions.

    Thioylation and Carbohydrazide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and amines.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted piperidine derivatives.

Scientific Research Applications

N’-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N’-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pharmacologically active derivatives:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Bioactivity/Toxicity Reference
Target Compound Piperidine-3-carbohydrazide 4-Chlorophenyl sulfonyl, but-3-enethioyl Undefined (inferred stability) -
7a-q Oxadiazole Derivatives 1,3,4-Oxadiazole 4-Chlorophenyl sulfonyl, propanamide Low hemolytic toxicity
CB2-Selective Sch225336 Bis-sulfone Methoxy-substituted aryl sulfonyl High CB2 receptor affinity
Quinolone Carboxylates Fluoroquinolone Piperazin-1-yl, nicotinoyl Antibacterial (MIC: 0.17–3.5 μg/mL)
ZINC1406892 () Piperidine-4-carbohydrazide 4-Chlorophenyl sulfonyl, 4-methylbenzenesulfonyl Undefined

Bioactivity and Toxicity Profiles

  • Replacing the oxadiazole ring in these derivatives with the target compound’s thioester may alter metabolic pathways but retain low toxicity .
  • CB2 Receptor Ligands (): Sch225336 and SR141716A highlight the role of sulfonyl groups in receptor binding. The target compound’s 4-chlorophenyl sulfonyl group may similarly enhance affinity for hydrophobic binding pockets, though its thioester could reduce stability compared to bis-sulfone analogs .
  • Antibacterial Quinolones (): Piperazine and fluoro substituents in quinolones correlate with potent Gram-negative activity (MIC: 0.17–0.37 μg/mL).
  • Methylbenzenesulfonyl Analog (): ZINC1406892 replaces the but-3-enethioyl group with a 4-methylbenzenesulfonyl chain.

Pharmacokinetic and Stability Considerations

  • Thioester vs. Oxadiazole: The but-3-enethioyl group in the target compound may confer higher reactivity than the oxadiazole ring in ’s derivatives, impacting metabolic stability.
  • Sulfonyl Group Positioning: The 4-chlorophenyl sulfonyl group in the target compound mirrors Sch225336’s bis-sulfone architecture, which is critical for receptor selectivity. However, the absence of methoxy groups may reduce CB2 affinity compared to Sch225336 .

Biological Activity

N'-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide is a compound of considerable interest in pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN3O5SC_{19}H_{22}ClN_3O_5S with a molecular weight of approximately 472.0 g/mol. The compound features a piperidine ring, which is often associated with various pharmacological activities, including antitumor and antibacterial properties.

1. Antibacterial Activity

Research has shown that compounds containing piperidine and sulfonamide functionalities exhibit significant antibacterial properties. Studies have evaluated the effectiveness of various derivatives against common bacterial strains, revealing that modifications in the piperidine structure can enhance antibacterial efficacy. The compound's sulfonamide group is particularly noted for its role in enzyme inhibition, contributing to its antibacterial effects .

2. Antitumor and Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies involving cell lines have indicated that it can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific enzymatic pathways related to cell proliferation . The presence of the piperidine moiety is critical in mediating these effects.

3. Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are relevant for therapeutic interventions in conditions like Alzheimer's disease and urinary tract infections, respectively .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Piperidine Derivative : The initial step involves reacting 4-chlorophenylsulfonyl chloride with ethyl isonipecotate under controlled pH conditions to form a piperidine derivative.
  • Hydrazine Hydrate Reaction : The resulting compound is then treated with hydrazine hydrate to introduce the carbohydrazide functionality.
  • Final Modifications : Subsequent reactions may involve introducing the but-3-enethioyl group through thiol-based chemistry.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Omar et al. (1996)AntibacterialDemonstrated significant inhibition against Gram-positive bacteria.
Kumar et al. (2009)AnticancerShowed apoptosis induction in cancer cell lines via mitochondrial pathways.
Tan et al. (2006)Hepatitis TreatmentSuggested potential antiviral activity against hepatitis viruses.

These studies highlight the compound's multifaceted biological activities and underscore its potential as a lead compound for further drug development.

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